6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
Description
6,8-Dibromo-3-(1H-tetrazol-5-yl)-2H-chromen-2-one is a synthetic coumarin derivative featuring bromine substituents at the 6- and 8-positions of the coumarin scaffold and a tetrazole ring at position 3. The tetrazole group, a bioisostere for carboxylic acids, contributes to hydrogen-bonding capabilities and metabolic stability.
Properties
Molecular Formula |
C10H4Br2N4O2 |
|---|---|
Molecular Weight |
371.97 g/mol |
IUPAC Name |
6,8-dibromo-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H4Br2N4O2/c11-5-1-4-2-6(9-13-15-16-14-9)10(17)18-8(4)7(12)3-5/h1-3H,(H,13,14,15,16) |
InChI Key |
SRNISOHSCKAFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-(1H-tetrazol-5-YL)-2H-chromen-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.
Chemical Reactions Analysis
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atoms to hydrogen.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of tetrazole-containing compounds exhibit significant antiproliferative activities against various human tumor cell lines. For instance, compounds similar to 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one have shown promising results against cancer cells such as HCT116 with an IC value of approximately 15 μM .
- The incorporation of the tetrazole moiety enhances the biological activity of coumarin derivatives, making them potential candidates for further development in cancer therapeutics .
- Antimicrobial Properties :
Materials Science Applications
- Fluorescent Probes :
- Polymer Chemistry :
Analytical Chemistry Applications
- Chemical Sensors :
Case Studies
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets within cells. For example, in cancer cells, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. The bromine atoms and tetrazole ring play crucial roles in binding to the active sites of these enzymes, thereby blocking their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
- 3-(2-(Phenylimino)-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one (5b) (): Replaces the tetrazole with a thiazole ring and lacks bromine.
- Schiff bases of 3-(2-aminothiazol-4-yl)-6,8-dichloro-2H-chromen-2-one (SVM1-11) (): Features 6,8-dichloro substituents and a thiazole ring. Demonstrates potent antimycobacterial activity (MIC: 0.5–4 µg/mL), surpassing Rifampicin (MIC: 1 µg/mL).
- Coumarin-acridin-(9-yl-amino) thiazol-5-yl derivatives (Mane et al., 2020): Integrates acridin-amino-thiazole moieties. Achieves MICs as low as 0.78 µg/mL against Mycobacterium tuberculosis H37Rv.
Key Structural Insights :
- Halogen Effects: Bromine (van der Waals radius: 1.85 Å) vs.
- Heterocycle Impact : Tetrazole’s high nitrogen content (compared to thiazole) may improve hydrogen-bonding interactions in biological targets or stabilize crystal structures in energetic materials.
Thermal Stability and Crystallographic Properties
- di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) (): Decomposition temperatures: 288.7°C and 247.6°C, respectively. Stability attributed to extensive hydrogen-bonding networks.
- (E)-5,50-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (6) ():
Comparison Note: While 6,8-Dibromo-3-(1H-tetrazol-5-yl)-2H-chromen-2-one’s thermal data are unavailable, its bromine substituents may reduce thermal stability compared to chlorine analogs due to weaker C-Br bonds.
Analysis :
- The dichloro-thiazole analogs (SVM1-11) show superior activity to Rifampicin, suggesting that bromine substitution in the target compound could further enhance potency due to increased lipophilicity. However, excessive bulk may reduce bioavailability.
Physicochemical Properties
| Compound | Density (g/cm³) | Decomposition Temp (°C) | |
|---|---|---|---|
| Compound 4 (orthorhombic) | 1.675 | Not reported | |
| (E)-5,50-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (6) | 1.86–1.91 | Not reported |
Insight : The tetrazole group in the target compound may promote dense crystal packing, but bromine’s larger size could reduce density compared to chlorine analogs.
Biological Activity
6,8-Dibromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This particular compound has garnered interest due to its potential pharmacological properties, particularly in cancer research and as an anti-inflammatory agent. The incorporation of bromine and tetrazole moieties enhances its biological activity compared to other coumarin derivatives.
Chemical Structure
The chemical formula of this compound is with a molecular weight of approximately 360.96 g/mol. The presence of two bromine atoms and a tetrazole ring contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that coumarin derivatives exhibit a range of biological activities including:
- Antiproliferative Effects : Compounds containing tetrazole groups have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies on similar tetrazole-containing coumarins demonstrated significant antiproliferative effects against human tumor cell lines such as HCT116 and MDA-MB231, with IC50 values reported as low as 15 μM for certain derivatives .
- Anti-inflammatory Activity : Coumarins are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of the immune response, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antiproliferative Activity
A detailed study evaluated the antiproliferative effects of various coumarin derivatives, including those with tetrazole substitutions. The findings indicated that this compound exhibits significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 15 |
| MDA-MB231 | 20 |
| PC3 | 25 |
These results suggest that the compound's structural features play a crucial role in its ability to inhibit cell growth.
The proposed mechanism for the antiproliferative activity involves the induction of apoptosis in cancer cells. Studies indicate that compounds similar to this compound can activate caspase pathways and increase the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Case Studies
Several case studies have illustrated the effectiveness of coumarin derivatives in preclinical settings:
- Study on HCT116 Cells : A specific study focused on HCT116 colorectal cancer cells treated with this compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.
- In Vivo Studies : Animal models treated with similar coumarin derivatives demonstrated reduced tumor growth rates compared to control groups. These studies support the potential use of such compounds in therapeutic applications against various cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
